molecular formula C9H11NO B13827842 (9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one

(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one

Cat. No.: B13827842
M. Wt: 149.19 g/mol
InChI Key: LLXYQYKVPYPYMD-MRVPVSSYSA-N
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Description

(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a pyrrole ring fused to an azepine ring. Such structures are often found in bioactive molecules and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Chemical Reactions Analysis

(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins involved in critical cellular functions .

Comparison with Similar Compounds

(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one is unique due to its specific ring structure and the presence of nitrogen atoms. Similar compounds include:

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one

InChI

InChI=1S/C9H11NO/c11-9-6-5-8-4-2-1-3-7-10(8)9/h3,5-8H,1-2,4H2/t8-/m1/s1

InChI Key

LLXYQYKVPYPYMD-MRVPVSSYSA-N

Isomeric SMILES

C1CC=CN2[C@H](C1)C=CC2=O

Canonical SMILES

C1CC=CN2C(C1)C=CC2=O

Origin of Product

United States

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